molecular formula C12H18FNO B1374217 4-Amino-3-[(4-fluorophenyl)methyl]-3-methylbutan-2-ol CAS No. 1488087-17-7

4-Amino-3-[(4-fluorophenyl)methyl]-3-methylbutan-2-ol

Cat. No.: B1374217
CAS No.: 1488087-17-7
M. Wt: 211.28 g/mol
InChI Key: UDOXWDOIHHWJPS-UHFFFAOYSA-N
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Description

4-Amino-3-[(4-fluorophenyl)methyl]-3-methylbutan-2-ol is a useful research compound. Its molecular formula is C12H18FNO and its molecular weight is 211.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition Studies

4-Amino-3-[(4-fluorophenyl)methyl]-3-methylbutan-2-ol has been explored in the context of enzyme inhibition. It has been synthesized and studied as a potent competitive reversible inhibitor of gamma-aminobutyric acid aminotransferase (GABA-T). These studies are crucial for understanding the enzyme's active site and designing mechanism-based inactivators for GABA-T (Silverman, Durkee, & Invergo, 1986).

Synthesis and Stereochemistry

Research has focused on the stereoselective synthesis of derivatives of this compound, such as (S)-2-Amino-4-fluorobutanoic acid and its variants. These studies are significant in medicinal chemistry for understanding the influence of stereochemistry on biological activity (Laue, Kröger, Wegelius, & Haufe, 2000).

Crystal Structure Analysis

Another aspect of research involves the examination of the crystal structures of monofluorinated molecules like ortho-fluorophenylglycine. These studies provide insights into the molecular geometry and potential interaction mechanisms of such compounds (Burns & Hagaman, 1993).

Anticancer Studies

The compound has also been studied in the context of anticancer research. Amino acetate functionalized Schiff base organotin(IV) complexes, which include derivatives of this compound, have been synthesized and evaluated for their cytotoxicity against various human tumor cell lines (Basu Baul, Basu, Vos, & Linden, 2009).

Tetrazole Derivatives Synthesis

Research has been conducted on the reactivity of this compound for the preparation of tetrazole-containing derivatives. These derivatives have potential applications in various pharmaceutical and chemical industries (Putis, Shuvalova, & Ostrovskii, 2008).

Synthesis for Calcium Antagonist

Practical synthesis methods have been developed for derivatives of this compound, such as (S)-2-(4-fluorophenyl)-3-methylbutanoic acid, which is a key building block for the calcium antagonist Mibefradil. These synthesis methods are crucial for the large-scale production of pharmaceutical compounds (Crameri, Foricher, Scalone, & Schmid, 1997).

Properties

IUPAC Name

3-(aminomethyl)-4-(4-fluorophenyl)-3-methylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FNO/c1-9(15)12(2,8-14)7-10-3-5-11(13)6-4-10/h3-6,9,15H,7-8,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDOXWDOIHHWJPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(CC1=CC=C(C=C1)F)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.